N-(6-Aminohexyl)-D-gluconamide

Enzyme Inhibition Glycosidase Selectivity Lysosomal Storage Disorders

N-(6-Aminohexyl)-D-gluconamide is a synthetic carbohydrate-based amide derived from D-glucono-1,5-lactone and 1,6-diaminohexane. It belongs to the N-alkyl-D-gluconamide class, distinguished by a terminal primary amine group on a C6 alkyl spacer.

Molecular Formula C12H26N2O6
Molecular Weight 294.34 g/mol
CAS No. 69489-85-6
Cat. No. B12652336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Aminohexyl)-D-gluconamide
CAS69489-85-6
Molecular FormulaC12H26N2O6
Molecular Weight294.34 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCN
InChIInChI=1S/C12H26N2O6/c13-5-3-1-2-4-6-14-12(20)11(19)10(18)9(17)8(16)7-15/h8-11,15-19H,1-7,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1
InChIKeyKMQNDXVFOHANIQ-CHWFTXMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Aminohexyl)-D-gluconamide (CAS 69489-85-6) – Compound Profile and Procurement-Relevant Characteristics


N-(6-Aminohexyl)-D-gluconamide is a synthetic carbohydrate-based amide derived from D-glucono-1,5-lactone and 1,6-diaminohexane [1]. It belongs to the N-alkyl-D-gluconamide class, distinguished by a terminal primary amine group on a C6 alkyl spacer. With a molecular formula of C12H26N2O6 and a calculated LogP of -2.27, the compound is highly hydrophilic and possesses seven hydrogen-bond donors and seven acceptors [2]. This structural feature enables bifunctional reactivity: the gluconamide headgroup provides water solubility and potential bio-recognition, while the distal amine serves as a chemical handle for conjugation, immobilization, or pH-responsive behavior.

Why N-(6-Aminohexyl)-D-gluconamide Cannot Be Replaced by Common N-Alkyl Gluconamide Surfactants


Conventional N-alkyl-D-gluconamides, such as N-hexyl-D-gluconamide, function as nonionic surfactants [1]. Substituting these with the aminohexyl variant introduces a chemically distinct, ionizable primary amine at the terminus of the hydrophobic spacer. This single functional group fundamentally alters the compound's chemical reactivity, protonation state, and biological activity profile. Generic replacement without accounting for these differences risks loss of covalent attachment capability, failure of pH-dependent switching, or unintended enzyme inhibition in biochemical assays. The following quantitative evidence demonstrates where the aminohexyl modification creates measurable, decision-relevant differentiation.

N-(6-Aminohexyl)-D-gluconamide: Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Selectivity: Absence of Glucocerebrosidase Inhibition vs. Parent Gluconamide and Gluconyl Hydrazide

In a direct comparative study, N-(6-aminohexyl)-D-gluconamide exhibited no inhibition of human liver lysosomal glucocerebrosidase, whereas the structurally simpler D-gluconamide and D-gluconyl hydrazide achieved 50% inhibition at 12 mM and 5 mM, respectively [1]. This result demonstrates that the aminohexyl substituent ablates inhibitory activity against this therapeutically relevant target.

Enzyme Inhibition Glycosidase Selectivity Lysosomal Storage Disorders

Covalent Conjugation Capability: Primary Amine Reactivity vs. Non-Functional Alkyl Gluconamides

N-(6-Aminohexyl)-D-gluconamide contains a terminal primary amine (pKa ~10-11 predicted for alkyl amines) capable of participating in amidation, reductive amination, and isothiocyanate coupling reactions [1]. In contrast, N-hexyl-D-gluconamide (CAS 18375-59-2) lacks any reactive functional group beyond the sugar hydroxyls and amide bond, rendering it inert to standard amine-targeted conjugation chemistries . This structural distinction is absolute: no amount of formulation optimization can confer amine reactivity to the non-amino analog.

Bioconjugation Surface Immobilization Amide Coupling

Hydrogen-Bonding Capacity and Hydrophilicity: Comparison with N-Hexyl-D-gluconamide

The target compound possesses 7 hydrogen-bond donors and 7 acceptors with a measured/simulated LogP of -2.27 [1], while N-hexyl-D-gluconamide has 6 donors and 6 acceptors with a predicted LogP approximately -1.6 (estimated from EPISuite) . The additional amine group increases both hydrogen-bonding capacity and polarity, predicting superior aqueous solubility at neutral pH and enabling pH-dependent solubility modulation via protonation.

Water Solubility Hydrogen Bonding LogP

N-(6-Aminohexyl)-D-gluconamide: Evidence-Based Application Scenarios


Non-Inhibitory Control in Lysosomal Enzyme Assays

Where D-gluconamide or D-gluconyl hydrazide would competitively inhibit glucocerebrosidase (IC50 5-12 mM), N-(6-aminohexyl)-D-gluconamide can be used as a structurally matched negative control that does not interfere with enzyme activity [1]. This is critical for accurate kinetic measurements in Gaucher disease research and lysosomal storage disorder drug screening.

Amine-Reactive Linker for Affinity Resin Functionalization

The terminal primary amine enables direct covalent coupling to NHS-activated Sepharose, carboxylated magnetic beads, or aldehyde-modified glass slides [2]. Unlike N-hexyl-D-gluconamide, which can only adsorb non-specifically, the aminohexyl derivative forms stable amide bonds that withstand high-salt washes and regeneration cycles, making it suitable for preparative affinity chromatography matrices.

pH-Responsive Hydrogel Component

The ionizable amine group (pKa ~10-11) confers pH-dependent charge character to the gluconamide scaffold. At acidic pH, protonation converts the molecule into a cationic species, enabling electrostatic crosslinking or stimuli-responsive swelling behavior in hydrogels – a property absent in permanently neutral N-alkyl gluconamides [3].

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